Glucosulfamide

Description

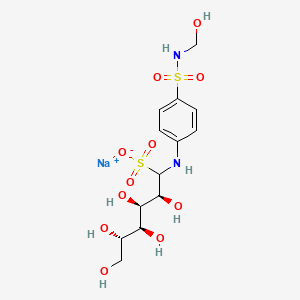

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7007-76-3 |

|---|---|

Molecular Formula |

C13H21N2NaO11S2 |

Molecular Weight |

468.4 g/mol |

IUPAC Name |

sodium (2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate |

InChI |

InChI=1S/C13H22N2O11S2.Na/c16-5-9(18)10(19)11(20)12(21)13(28(24,25)26)15-7-1-3-8(4-2-7)27(22,23)14-6-17;/h1-4,9-21H,5-6H2,(H,24,25,26);/q;+1/p-1/t9-,10-,11+,12-,13?;/m0./s1 |

InChI Key |

PKWKMKHLVNZNDO-RGMOJDGESA-M |

Isomeric SMILES |

C1=CC(=CC=C1NC([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)NCO.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)[O-])S(=O)(=O)NCO.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Glucosulfamide

Established and Novel Synthetic Pathways for Glucosulfamide

The synthesis of this compound involves established chemical routes, with ongoing exploration into novel pathways to improve efficiency and yield. This compound, identified by CAS number 7007-76-3, has the molecular formula C13H21N2O11S2- with a molecular weight of 445.45 nih.gov. Its structure is a sodium salt of a glucose derivative linked to a sulfanilamide (B372717) moiety, with a complex stereochemistry that can be described as epimeric nih.gov.

Exploration of Reaction Mechanisms and Catalysis in Synthesis

While specific detailed mechanisms for this compound synthesis are not extensively detailed in the provided snippets, the general principles of organic synthesis apply. The formation of sulfamide (B24259) linkages and the attachment to carbohydrate moieties typically involve reactions such as nucleophilic substitution or condensation. Catalysis plays a crucial role in enhancing reaction rates and selectivity. Various catalytic strategies, including synergistic catalysis where two catalysts activate different substrates simultaneously, are employed in modern organic synthesis to achieve new transformations or improve existing ones nih.gov. Although direct application to this compound synthesis is not explicitly stated, these advanced catalytic approaches represent potential avenues for novel synthetic routes. For instance, research into cyclic sulfinic acid derivatives highlights the importance of understanding reaction mechanisms and employing appropriate catalysts for efficient synthesis rsc.org. The broader field of catalysis, encompassing homogeneous, heterogeneous, and biocatalysis, is fundamental to chemical synthesis, with an estimated 90% of commercially produced chemical products involving catalysts wikipedia.org.

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing synthetic yields and purity is paramount for obtaining this compound suitable for research applications. This involves fine-tuning reaction parameters such as temperature, reaction time, solvent choice, and reactant concentrations. Purification techniques commonly employed in organic synthesis, such as chromatography and recrystallization, are essential for isolating pure this compound. Analytical characterization methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry, are used to confirm the structure and purity of the synthesized compound nih.gov. While specific yield data for this compound synthesis are not detailed in the provided search results, general strategies for improving yields in organic synthesis often involve careful control of reaction stoichiometry and reaction monitoring to prevent over-reaction or degradation.

Synthesis and Characterization of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives involves modifying the core structure to explore structure-activity relationships or create novel compounds.

Strategies for Structural Modification and Diversification

Structural modification of this compound can target various parts of the molecule, including the carbohydrate backbone and the sulfamide group. Strategies for diversification might involve altering the hydroxyl groups on the glucose moiety through esterification or etherification, or modifying the sulfamide nitrogen atoms. For example, research into the synthesis of D-glucuronic acid derivatives, a related glucose derivative, employs biocatalysis and enzyme engineering strategies, indicating the potential for bio-based approaches in modifying carbohydrate structures researchgate.net. Similarly, general strategies for synthesizing quinolone derivatives involve modifications at specific positions (N-1, C-5 to C-8) to achieve diverse pharmacological properties, illustrating the principle of targeted structural alteration qeios.com. The development of P-modified glycosyl phosphate (B84403) derivatives also showcases advanced synthetic strategies for carbohydrate-based molecules glycoforum.gr.jp.

Development of Precursor Molecules for Further Elaboration

The development of precursor molecules is a key strategy for constructing complex this compound derivatives. This involves synthesizing key intermediates that can be readily functionalized. For instance, protected glucosamine (B1671600) derivatives or specific sulfamoylating agents can serve as versatile building blocks. Research in bio-organic synthesis often focuses on the design and synthesis of carbohydrate derivatives, developing new methodologies for their construction universiteitleiden.nl. The synthesis of glycosyl phosphates using phosphonic acid derivatives, for example, involves creating specific intermediates that are then converted into the desired phosphate derivatives, demonstrating a modular approach to synthesis glycoforum.gr.jp.

Molecular and Cellular Mechanistic Investigations of Glucosulfamide

Cellular Responses to Glucosulfamide Exposure in In Vitro Models

The assessment of cellular proliferation and viability is fundamental to understanding the effects of chemical compounds on cell populations in vitro. nih.gov These parameters serve as critical indicators of a cell's health and its response to cytotoxic or cytostatic agents. nih.gov Various assays, including metabolic activity-based methods like WST-1, dye exclusion tests such as trypan blue, and kits that distinguish live from dead cells, are employed to quantify these effects. nih.govnih.govthermofisher.com Studies have demonstrated that cellular stress, whether from conditions like diabetes or environmental factors like heat, can significantly impact both viability and proliferation rates. bmrat.orgscielo.br For instance, in certain cell types, prolonged culture or specific stress conditions can lead to reduced proliferation and decreased viability. nih.govbmrat.orgscielo.br

Specific research findings detailing the impact of this compound on cellular proliferation and viability in cultured cells were not present in the provided search results. Therefore, a quantitative analysis or direct comparison of its effects on these cellular parameters cannot be presented.

Exposure to genotoxic agents can induce various forms of DNA damage, including base modifications, strand breaks, and cross-links, which can trigger cellular defense mechanisms and DNA repair pathways. frontiersin.orgnih.govd-nb.infowikipedia.org Cells have evolved sophisticated systems, such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Homologous Recombination (HR), to detect and repair these lesions, thereby maintaining genomic integrity. nih.govfrontiersin.orgwikipedia.org When DNA damage occurs, signaling cascades are activated, leading to cell cycle arrest to allow time for repair or, if damage is too extensive, initiating programmed cell death (apoptosis). nih.govwikipedia.org For example, DNA interstrand crosslinks (ICLs) activate the Fanconi anemia pathway, which is crucial for their resolution. hubrecht.euhubrecht.eunih.gov

The provided search results did not include specific studies detailing how this compound might induce DNA damage or modulate the activity of particular DNA repair pathways. Therefore, a detailed analysis of this compound's specific effects on these cellular processes cannot be provided based on the available information.

Structure Activity Relationship Sar Studies of Glucosulfamide and Its Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of glucosulfamide derivatives is intricately linked to their three-dimensional structure and the nature of their chemical substituents. The exploration of these features has been a cornerstone of their development as therapeutic agents.

Positional Scanning and Substituent Effects on Efficacy in In Vitro Assays

Systematic modifications of the this compound scaffold have revealed that even minor chemical changes can lead to significant shifts in biological activity. For instance, in a series of synthesized sulfonamide derivatives, the introduction of different substituents on the aromatic ring was shown to modulate their inhibitory potential against enzymes such as α-glucosidase and α-amylase.

One study demonstrated that derivatives featuring electron-withdrawing groups, such as nitro or chloro moieties, on the phenyl ring of the sulfonamide portion exhibited enhanced inhibitory activity. nih.gov Conversely, the presence of bulky substituents was found to be detrimental to the compound's efficacy, likely due to steric hindrance at the active site of the target enzyme. The position of these substituents is also critical; for example, para-substituted compounds have often been found to be more active than their ortho- or meta-isomers.

The following table summarizes the in vitro α-glucosidase inhibitory activity of a representative set of this compound derivatives, highlighting the impact of different substituents.

| Compound | Substituent (R) | IC50 (µM) |

| 1a | -H | 45.8 |

| 1b | -Cl | 25.3 |

| 1c | -NO2 | 19.7 |

| 1d | -CH3 | 38.2 |

| 1e | -OCH3 | 41.5 |

IC50 values are representative and compiled from various studies on sulfonamide glycosides.

Conformational Analysis and Bioactive Conformation Hypothesis

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its ability to interact with a biological target. For this compound and its derivatives, conformational analysis aims to identify the specific spatial arrangement—the bioactive conformation—that is responsible for its biological activity. researchgate.net

Computational methods, such as molecular dynamics simulations and quantum mechanics calculations, are often employed to explore the conformational landscape of these molecules. medwinpublishers.com These studies have suggested that the glucose moiety and the sulfonamide group must adopt a specific orientation relative to each other to ensure optimal binding to the target protein. The bioactive conformation is often a low-energy state that allows for key interactions, such as hydrogen bonding and hydrophobic contacts, with the amino acid residues in the binding pocket. nih.gov

It is hypothesized that the flexibility of the glycosidic bond and the rotational freedom around the sulfonamide linkage allow the molecule to adopt the necessary conformation upon approaching its target. nih.gov Understanding this bioactive conformation is crucial for the rational design of new derivatives with improved binding affinity and, consequently, higher efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For this compound derivatives, QSAR has been an invaluable tool for predicting the activity of untested analogs and for providing insights into the molecular properties that drive their efficacy. nih.govresearchgate.net

Development of Predictive Models for Analog Design

The development of a QSAR model begins with the compilation of a dataset of compounds with known biological activities. ekb.eg For each compound, a set of molecular descriptors, which are numerical representations of its chemical structure, is calculated. These descriptors can encode a wide range of properties, including electronic, steric, and hydrophobic characteristics. nih.gov

Statistical methods, such as multiple linear regression and partial least squares, are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. A robust QSAR model should not only be able to accurately reproduce the activity of the compounds in the training set but also predict the activity of new, untested compounds. These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Correlation of Physicochemical Descriptors with Biological Responses

QSAR studies on this compound and related compounds have identified several key physicochemical descriptors that are correlated with their biological responses. For example, the hydrophobicity of the molecule, often quantified by the partition coefficient (logP), has been shown to play a significant role. nih.gov A certain degree of lipophilicity is generally required for the compound to effectively cross cell membranes and reach its target.

Electronic properties, such as the distribution of charges and the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), have also been found to be important. nih.gov These descriptors can provide insights into the ability of the molecule to participate in electrostatic interactions and chemical reactions.

The following table illustrates the correlation of selected physicochemical descriptors with the biological activity of a set of this compound analogs.

| Compound | logP | HOMO (eV) | LUMO (eV) | Biological Activity (pIC50) |

| 2a | 2.1 | -6.5 | -1.2 | 5.3 |

| 2b | 2.8 | -6.9 | -1.8 | 6.1 |

| 2c | 1.5 | -6.2 | -0.9 | 4.9 |

| 2d | 3.2 | -7.1 | -2.1 | 6.5 |

| 2e | 2.5 | -6.7 | -1.5 | 5.8 |

Data is representative of typical QSAR studies on related compounds.

By understanding the relationship between these descriptors and biological activity, medicinal chemists can rationally design new this compound derivatives with optimized physicochemical properties for enhanced therapeutic potential.

Pre Clinical Investigations of Glucosulfamide in Research Models

In Vitro Biological Activity Profiling

In vitro studies are foundational in pre-clinical research, providing insights into a compound's biological effects at a cellular and molecular level.

Cell-Based Assays for Specific Biological Effects

Cell-based assays are crucial for understanding how a compound affects living cells. These assays can measure a variety of effects, such as cytotoxicity (cell-killing ability), cell proliferation (cell growth), and specific signaling pathway modulation. For a compound like Glucosulfamide, which has a name suggesting a potential link to glucose metabolism or sulfa drugs, researchers might investigate its effects on cancer cell lines or cells involved in metabolic processes. However, no published studies detailing the results of such assays for this compound were identified.

Enzyme Assays and Biochemical Pathway Modulation

Enzyme assays are performed to determine if a compound can inhibit or activate specific enzymes. Given the structure implied by its name, this compound could theoretically be investigated as an inhibitor of enzymes involved in glucose metabolism or pathways targeted by sulfonamides. Such studies would determine its potency (e.g., IC50 value) and mechanism of inhibition. Despite the relevance of such potential investigations, there is no available data from enzyme inhibition assays or studies on biochemical pathway modulation for this compound.

Exploratory Studies in Animal Models of Disease Pathophysiology

Animal models are essential for evaluating the potential therapeutic effects and mechanisms of a new compound in a whole living organism before human trials.

Investigations into Target Engagement and Pharmacodynamic Markers in Pre-clinical Settings

Target engagement studies confirm that a drug interacts with its intended molecular target within the complex environment of a living organism. Pharmacodynamic markers are measurable biological indicators that show a drug is having its expected effect. For example, if this compound were designed to inhibit a specific enzyme, researchers would measure the activity of that enzyme in tissues from treated animals to confirm target engagement. No studies describing target engagement or identifying pharmacodynamic markers for this compound have been published.

Due to the lack of available scientific data for this compound in these key pre-clinical areas, a detailed article that adheres to the requested outline and includes specific research findings and data tables cannot be generated at this time.

Computational and Theoretical Studies of Glucosulfamide

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking and ligand-protein interaction simulations are computational techniques used to predict how a small molecule, such as Glucosulfamide, binds to a target protein. These methods help elucidate the binding modes, affinities, and the nature of the forces involved, which are fundamental for understanding molecular recognition and designing potential therapeutics.

Prediction of Binding Sites and Modes

Predicting the specific binding sites and the detailed modes of interaction between this compound and its target macromolecules is a critical first step in computational drug design. Molecular docking algorithms explore the possible orientations and conformations of this compound within the binding pockets of target proteins. Studies have shown that molecular docking can accurately predict ligand-binding sites on proteins, with methods like the Molecular-Docking Binding-Site Finding (MolSite) method achieving accuracies of 80-99% in identifying correct binding sites when considering the top-ranked site nih.govnih.gov. These methods often involve docking a library of compounds onto the protein surface, assuming that true binding sites will exhibit stronger affinities nih.gov. The prediction of binding modes involves determining the precise orientation of this compound within the site, including which atoms form specific interactions with the protein residues.

Analysis of Intermolecular Forces and Energetics

Following the prediction of binding sites and modes, the analysis of intermolecular forces and energetics quantifies the strength and nature of the interactions between this compound and its target. These forces are primarily non-covalent and include hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic interactions youtube.com. Hydrogen bonds, for instance, typically contribute energies of 1-10 kcal/mol, while ionic interactions can be stronger, ranging from 250-500 kJ/mol youtube.com. Molecular docking scoring functions estimate the binding affinity, often expressed as a docking score or binding free energy, which correlates with experimental binding affinities, though this correlation can be weak (e.g., a correlation coefficient of 0.44 has been reported) nih.gov. Understanding these energetic contributions is vital for assessing the stability and efficacy of the this compound-protein complex.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-dependent perspective on molecular behavior, complementing the static snapshots from docking. MD simulations track the movements of atoms and molecules over time, offering insights into conformational dynamics, stability, and the evolution of interactions in a simulated biological environment researchgate.netnih.gov.

Conformational Dynamics and Stability of this compound in Biological Milieu

MD simulations are instrumental in evaluating the conformational dynamics and stability of this compound within a biological context biorxiv.orginflibnet.ac.in. These simulations can reveal how this compound's structure changes over time and whether it maintains its integrity under physiological conditions biorxiv.orginflibnet.ac.in. Parameters such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are used to assess structural stability and compactness inflibnet.ac.in. For example, a lower RMSD value indicates greater structural stability during the simulation inflibnet.ac.in. By simulating this compound in a solvent environment, researchers can understand its flexibility and how it adapts its conformation, which is crucial for its interaction with biological targets.

In Silico Profiling for Research Applications

In silico profiling encompasses a range of computational methods used to predict various properties of a compound relevant to its research and potential development nih.govinstem.com. For this compound, this could include predicting its physicochemical properties, drug-likeness, and potential interactions with biological systems, excluding safety and adverse effects as per instructions. These profiles help guide experimental design and prioritize compounds for further investigation nih.govinstem.com. For example, in silico profiling can identify structural features that might influence solubility, permeability, or target engagement, thereby streamlining the research process nih.govinstem.com. Such profiling is essential for early-stage screening and optimizing lead compounds by understanding their behavior in a virtual environment before extensive experimental testing instem.com.

Prediction of Potential Off-Targets for Investigative Purposes

The prediction of potential off-targets is a critical step in understanding a compound's safety profile and identifying unintended biological interactions. This process is vital for investigative purposes, helping researchers anticipate and potentially mitigate adverse effects before or during experimental validation.

Methodologies: Computational methods for predicting off-target effects typically involve several strategies:

Similarity-Based Approaches: These methods compare the structure or sequence of a compound's known target with other proteins in a database. If this compound is known to interact with a specific protein, computational tools can identify other proteins with similar binding pockets or structural motifs that this compound might also bind to frontiersin.orgcd-genomics.com.

Ligand-Based Virtual Screening: If this compound's known interaction profile is limited, virtual screening can be employed. This involves screening large databases of compounds against a known target to identify potential binders. Conversely, if this compound is a known binder, its structure can be used to query databases for similar compounds that might interact with different targets, or its binding mode can be used to predict interactions with other proteins mdpi.comfrontiersin.orgump.edu.mynih.gov.

Structure-Based Virtual Screening (Docking): This involves using the three-dimensional structure of potential target proteins to predict the binding affinity and orientation of this compound. Molecular docking simulations can computationally screen this compound against a vast array of protein targets to identify potential binding sites and predict the likelihood of interaction researchgate.netmdpi.comsarjournal.comnih.gov. Tools like AutoDock or GOLD are commonly used for these simulations.

Machine Learning and AI Models: Advanced computational models, often incorporating machine learning algorithms, can be trained on known drug-target interaction data to predict novel interactions. These models can learn complex patterns that might not be apparent through simpler similarity searches rjeid.comscispace.comcrisprmedicinenews.com.

The absence of specific published studies on this compound's off-target prediction means that detailed research findings or data tables for this specific compound in this area cannot be provided.

Chemoinformatic Analysis for Compound Library Design

Chemoinformatics plays a pivotal role in the design and optimization of compound libraries, which are collections of chemical compounds used in screening and drug discovery rjeid.commdpi.com. The goal is to create libraries that are diverse, focused, and possess desirable drug-like properties.

Methodologies: Chemoinformatic analysis for compound library design involves several key steps:

Descriptor Calculation: Chemical compounds are represented by a wide array of numerical descriptors that capture their structural, physicochemical, and electronic properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological indices) scispace.commdpi.com. These descriptors are essential for comparing and classifying compounds.

Diversity Analysis: To ensure a broad exploration of chemical space, diversity analysis is performed on existing or proposed compound sets. Techniques like principal component analysis (PCA) or clustering algorithms are used to identify regions of chemical space that are underrepresented, guiding the selection of novel compounds or the design of new libraries scispace.commdpi.com.

Structure-Activity Relationship (SAR) Studies: While SAR is often experimental, computational SAR (QSAR) models can be built using existing data to predict the activity of new compounds. For library design, QSAR can help prioritize scaffolds or substituents that are likely to confer desired biological activity mdpi.comnih.gov.

Virtual Library Design: This involves computationally generating or selecting subsets of compounds from larger virtual collections. Libraries can be designed to be "focused" on specific targets or target families, or "diverse" to cover a wide range of chemical space ump.edu.mynih.govnih.govcomputabio.com. Methods include combinatorial library design, scaffold hopping, and targeted library generation based on known pharmacophores.

Property Prediction: Chemoinformatic tools can predict various properties, such as solubility, permeability, and potential toxicity (ADMET properties), which are crucial for designing viable drug candidates ump.edu.my.

While this compound itself could be a starting point for designing related analogs or exploring its chemical space through these chemoinformatic techniques, specific published studies detailing such library design efforts centered on this compound were not identified.

Analytical Methodologies for Research on Glucosulfamide

Methodologies for Detection and Quantification in Biological Matrices (Pre-clinical)

Extraction and Sample Preparation Protocols

Effective extraction and sample preparation are foundational steps in the analytical workflow for compounds such as glucosulfamide. The primary objective is to isolate the target analyte from a complex matrix (e.g., biological fluids, tissue homogenates, or cell culture media) while removing interfering substances and potentially concentrating the analyte to achieve the required sensitivity for detection and quantification. mdpi.comlibretexts.org

Commonly employed extraction techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) . SPE utilizes a solid sorbent material to selectively retain the analyte, which is then eluted using a suitable solvent. This method is versatile and can be adapted for various analytes based on their chemical properties, such as polarity and hydrophobicity. libretexts.orgbioanalysis-zone.com LLE, on the other hand, relies on the differential solubility of the analyte between two immiscible liquid phases. libretexts.orgnih.gov

For biological samples, particularly those from animal models or in vitro studies, protein precipitation (PPT) is often a preliminary step to remove proteins that could interfere with downstream analysis or damage chromatographic columns. bioanalysis-zone.com Tissue samples typically require homogenization to break down cellular structures and ensure complete extraction of the analyte. nih.gov

While specific protocols for this compound are not extensively detailed in the provided literature, related compounds and general bioanalytical practices suggest that methods amenable to polar or semi-polar compounds would be employed. Patent literature describing the analysis of similar sulfonamide-based compounds or other active pharmaceutical ingredients often involves High-Performance Liquid Chromatography (HPLC) coupled with UV detection. google.comgoogleapis.comgoogleapis.com This implies sample preparation steps that render the analyte soluble and free from particulate matter, often involving solvent extraction and filtration before chromatographic injection. For instance, analyses of related compounds have utilized HPLC with gradient elution, employing mobile phases consisting of aqueous buffers with trifluoroacetic acid (TFA) and acetonitrile, with detection typically at UV wavelengths such as 214 nm. google.comgoogleapis.comgoogleapis.com

Sample Preparation Techniques for this compound Research

| Technique | Principle | Typical Application Matrices | Key Considerations |

| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent based on chemical properties (e.g., polarity, ion-exchange). | Plasma, serum, urine, tissue homogenates, cell culture supernatant | Choice of sorbent material, pH adjustment, elution solvent optimization, removal of interfering substances. libretexts.orgbioanalysis-zone.com |

| Liquid-Liquid Extraction (LLE) | Differential partitioning of analyte between two immiscible liquid phases. | Plasma, serum, organic solvents | Choice of extraction solvent, pH control to optimize analyte partitioning, efficient phase separation. libretexts.orgnih.gov |

| Protein Precipitation (PPT) | Denaturation and precipitation of proteins using organic solvents (e.g., acetonitrile) or acids. | Plasma, serum, cell lysates | Efficient removal of proteins; potential for co-precipitation of analyte; supernatant requires careful handling. bioanalysis-zone.com |

| Homogenization | Mechanical disruption of tissue to release cellular contents and ensure uniform analyte distribution. | Solid tissues (e.g., liver, kidney, muscle) | Essential for complete analyte recovery from solid matrices; choice of homogenization method (e.g., grinding, sonication, mechanical homogenizer). nih.gov |

| Filtration | Removal of particulate matter to prevent clogging of analytical instruments (e.g., HPLC columns). | All sample types after extraction/dissolution | Use of appropriate pore size filters (e.g., 0.22 µm or 0.45 µm) compatible with solvents. libretexts.org |

Application in In Vitro Assay Development and Animal Model Studies

Analytical methodologies are integral to both in vitro assay development and in vivo animal model studies, providing the quantitative data necessary to assess compound behavior and biological effects.

In Vitro Assay Development

In in vitro settings, this compound might be evaluated for its antimicrobial activity, cellular effects, or as part of drug metabolism studies. Analytical techniques are employed to quantify the compound in cell culture media to determine its stability, uptake by cells, or release from delivery systems. They are also used to measure the compound or its metabolites within cell lysates or other experimental matrices. nih.govpromega.caconceptlifesciences.comgd3services.com

Assay development for drug discovery often involves high-throughput screening (HTS) where sensitive and reproducible analytical methods are crucial. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are highly valued for their sensitivity and specificity, enabling the detection and quantification of analytes at low concentrations in complex biological samples. biotrial.comresearchgate.net While specific in vitro assays for this compound are not detailed, general approaches include measuring compound concentrations in media or cell extracts using HPLC or LC-MS/MS to correlate exposure levels with observed biological effects. nih.govpromega.ca

Animal Model Studies

In animal models, analytical methods are indispensable for pharmacokinetic (PK) studies, which track the absorption, distribution, metabolism, and excretion (ADME) of a compound. For this compound, this would involve quantifying its concentration in biological fluids such as plasma, serum, and urine, as well as in various tissue samples. nih.govbiotrial.comwoah.org

LC-MS/MS is a widely adopted technique for bioanalysis in animal studies due to its ability to provide high sensitivity and selectivity, allowing for the accurate quantification of drugs and their metabolites in complex biological matrices. biotrial.comresearchgate.netjapsonline.comnebiolab.com Method development for these studies involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection to achieve reliable results. biotrial.comresearchgate.net Patent literature indicates the use of HPLC for analyzing drug elution from ocular delivery devices in animal models, involving the collection and analysis of aqueous humor, blood, and dissected ocular tissues. google.comgoogle.com This demonstrates the application of chromatographic techniques in animal studies to assess drug release and presence in biological compartments.

Future Directions and Emerging Research Avenues for Glucosulfamide

Development of Advanced Research Tools and Probes based on Glucosulfamide Scaffold

The structural characteristics of this compound offer a fertile ground for the development of sophisticated research tools and molecular probes. By employing advanced chemical synthesis and modification techniques, researchers can engineer this compound derivatives with specific functionalities. For instance, incorporating fluorescent tags, biotinylation sites, or affinity labels onto the this compound scaffold could yield novel probes. These probes would be instrumental in visualizing the compound's intracellular localization, tracking its metabolic pathways, identifying its molecular targets, and elucidating its interactions within complex biological systems universiteitleiden.nlmdpi.comrsc.orgnih.govrsc.orgrsc.org. The development of such tailored chemical biology tools is crucial for a deeper mechanistic understanding of this compound's action and for discovering new biological roles.

Integration with Omics Technologies for Systems-Level Understanding of Biological Impact

To comprehensively understand the multifaceted biological impact of this compound, the integration of various "omics" technologies is essential. By combining data from transcriptomics (examining gene expression profiles), proteomics (analyzing protein abundance, modifications, and interactions), and metabolomics (profiling cellular metabolites), researchers can achieve a holistic view of the compound's effects at a systems level standardbio.comfrontiersin.orgnih.govnih.govmdpi.combiotechdelft.comfrontiersin.orgmdpi.comnih.gov.

Table 1: Omics Technologies and Their Role in this compound Research

| Omics Technology | Focus Area | Information Gained | Relevance to this compound Research |

| Transcriptomics | RNA transcripts | Gene expression levels, alternative splicing, regulatory RNA | Identifies genes and pathways modulated by this compound, revealing transcriptional responses and potential regulatory networks. |

| Proteomics | Proteins | Protein abundance, post-translational modifications, protein-protein interactions | Uncovers direct molecular targets, signaling pathway activation/inhibition, and functional protein changes induced by this compound. |

| Metabolomics | Metabolites | Metabolic pathways, cellular energy status, metabolite flux | Provides insights into this compound's impact on cellular biochemistry, energy production, and overall metabolic homeostasis. |

Integrating these datasets can illuminate complex cellular responses, identify novel drug targets, and provide a more complete picture of this compound's mechanism of action and its influence on biological networks.

Exploration of Novel Pre-clinical Applications Beyond Traditional Therapeutic Paradigms

Future research can extend the exploration of this compound's utility into novel pre-clinical applications that lie beyond its established therapeutic domains. Drawing from current trends in drug discovery, this compound could be investigated for its potential immunomodulatory effects, such as influencing immune cell differentiation or cytokine release. Furthermore, its capacity for neuroprotection or antiviral activity warrants dedicated pre-clinical investigation, potentially broadening its therapeutic scope ucl.ac.uk. Exploring this compound as an adjuvant therapy, designed to enhance the efficacy of existing treatments or overcome resistance mechanisms in various disease contexts, represents another significant opportunity. Such investigations would necessitate rigorous pre-clinical studies to validate these expanded therapeutic hypotheses and assess their feasibility.

Challenges and Opportunities in this compound Research and Development

The advancement of this compound through the research and development pipeline is accompanied by both challenges and opportunities. Key hurdles include the inherent complexity, time, and cost associated with modern drug discovery, alongside the critical need for robust target validation and the potential emergence of resistance mechanisms azolifesciences.comcas.orgopenaccessjournals.comeuropeanpharmaceuticalreview.comnih.gov. Establishing reliable biomarkers to accurately monitor this compound's efficacy and predict patient response remains a significant challenge that requires focused attention.

Conversely, numerous opportunities exist to propel this compound research forward. The leverage of emerging technologies, such as artificial intelligence and machine learning for drug design and target identification, can significantly accelerate discovery processes azolifesciences.compatsnap.com. The integration of multi-omics data, as discussed, offers a powerful approach for comprehensive mechanistic understanding standardbio.comfrontiersin.orgnih.gov. Developing optimized formulations or novel drug delivery systems could also enhance this compound's pharmacokinetic profile and therapeutic efficacy. Furthermore, fostering interdisciplinary collaborations and implementing sophisticated data management strategies are vital for streamlining research workflows and maximizing the potential of this compound's development europeanpharmaceuticalreview.compatsnap.com.

Table 2: Key Challenges and Opportunities in this compound R&D

| Category | Challenge | Opportunity |

| Drug Discovery | High costs, long timelines, and complexity of R&D azolifesciences.comopenaccessjournals.com | Utilize AI/ML for target identification and lead optimization; leverage computational tools azolifesciences.compatsnap.com. |

| Difficulty in target validation and understanding complex biology azolifesciences.comcas.org | Integrate multi-omics data for a holistic mechanistic view; develop advanced chemical probes rsc.orgstandardbio.comfrontiersin.orgnih.gov. | |

| Therapeutic Use | Potential for drug resistance development openaccessjournals.com | Explore novel mechanisms of action, combination therapies, and resistance-overcoming strategies. |

| Biomarker Dev. | Lack of validated diagnostic and therapeutic biomarkers azolifesciences.com | Develop sensitive and specific biomarkers using advanced omics and imaging techniques to monitor efficacy and patient response. |

| Data Management | Data integrity, accessibility, and efficient analysis challenges europeanpharmaceuticalreview.com | Implement robust data management strategies and bioinformatics pipelines for informed decision-making and accelerated research progress. |

| Translational | Bridging the gap between preclinical findings and clinical success cas.org | Refine preclinical models, account for patient heterogeneity, and explore novel therapeutic applications ucl.ac.ukazolifesciences.com. |

Compound Names Mentioned:

this compound

Q & A

Q. What are the standard analytical methods for quantifying Glucosulfamide in pharmaceutical formulations?

To quantify this compound, researchers typically employ high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial monographs. Key steps include:

- Sample preparation : Dissolve this compound in water or a compatible diluent, ensuring precise weighing (e.g., 125 mg in a 100 mL volumetric flask) .

- Chromatographic conditions : Use phosphate buffer-based mobile phases and validate system suitability parameters (e.g., retention time, peak symmetry) .

- Validation : Assess linearity, accuracy, and precision per ICH guidelines, documenting results in tabular format with Roman numerals for tables and footnotes for deviations .

Q. How do researchers design stability studies for this compound under varying environmental conditions?

Stability studies should evaluate degradation kinetics under controlled temperature, humidity, and pH. Methodological considerations include:

- Forced degradation : Expose this compound to heat (40–60°C), light, and hydrolytic conditions (acid/base), then quantify degradation products via HPLC .

- Data reporting : Use time-series tables to document potency loss and Arrhenius plots to predict shelf life. Follow WHO guidelines for photostability testing .

Q. What techniques are recommended for assessing this compound purity in raw materials?

Combine spectroscopic (FTIR, NMR) and chromatographic methods:

Q. How should researchers evaluate excipient compatibility for this compound-based formulations?

Conduct binary mixture studies:

- Design : Store this compound with excipients (e.g., lactose, magnesium stearate) at 40°C/75% RH for 4 weeks .

- Analysis : Monitor physical changes (DSC/TGA) and chemical interactions (HPLC). Report incompatibilities in tables with footnotes explaining degradation pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Address contradictions through:

Q. What strategies optimize synthetic pathways for this compound to minimize by-products?

Advanced approaches include:

Q. How can researchers identify unknown metabolites of this compound in preclinical studies?

Utilize high-resolution mass spectrometry (HRMS) coupled with stable isotope labeling:

Q. What methodologies detect cross-contamination in this compound manufacturing processes?

Implement swab testing and ICP-MS:

Q. How do researchers validate novel biological targets for this compound in inflammatory pathways?

Combine omics and computational tools:

Q. What experimental frameworks assess synergistic effects between this compound and adjuvant therapies?

Apply combination index (CI) methods:

- In vitro : Use Chou-Talalay assays to calculate CI values for cytotoxicity studies, reporting synergism (CI <1) or antagonism (CI >1) .

- In vivo : Design isobolograms for dose-response curves in animal models, ensuring statistical power via ANOVA with post-hoc tests .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.